2-(4-tert-butylphenoxy)-N-[(thiophen-3-yl)methyl]acetamide
Beschreibung
2-(4-tert-Butylphenoxy)-N-[(thiophen-3-yl)methyl]acetamide is a synthetic acetamide derivative characterized by a 4-tert-butylphenoxy group linked to an acetamide backbone, with a thiophen-3-ylmethyl substituent on the nitrogen atom. The tert-butyl group enhances lipophilicity, which may improve membrane permeability, while the thiophene ring contributes to π-π interactions in biological systems .
Eigenschaften
IUPAC Name |
2-(4-tert-butylphenoxy)-N-(thiophen-3-ylmethyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO2S/c1-17(2,3)14-4-6-15(7-5-14)20-11-16(19)18-10-13-8-9-21-12-13/h4-9,12H,10-11H2,1-3H3,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOPSGIRMHOPJBZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)OCC(=O)NCC2=CSC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
Bromination of 2-tert-Butylphenol
Bromination at the para-position of 2-tert-butylphenol is a pivotal step to generate 4-bromo-2-tert-butylphenol, which can undergo further functionalization. Key methods include:
N-Bromosuccinimide (NBS) in Acetonitrile
A solution of 2-tert-butylphenol (250 g, 1.67 mol) in CH₃CN (1.5 L) reacts with NBS (300 g, 1.67 mol) at room temperature for 12 hours. After solvent removal, petroleum ether (1 L) precipitates unreacted NBS, yielding crude 4-bromo-2-tert-butylphenol (380 g, 96%).
Tetrabutylammonium Tribromide in Chloroform/Methanol
Tetrabutylammonium tribromide (7.82 g, 16.22 mmol) in CH₂Cl₂/MeOH (60:40 mL) brominates 2-tert-butylphenol (2.03 g, 13.51 mmol) within 1 hour, yielding 4-bromo-2-tert-butylphenol (2.72 g, 88%) after silica gel chromatography.
Table 1: Bromination Methods Comparison
Formation of the Acetamide Bridge
Chloroacetylation of 4-tert-Butylphenol
4-tert-Butylphenol reacts with chloroacetyl chloride in the presence of a base to form 2-chloro-N-(4-tert-butylphenyl)acetamide. For example:
Coupling with (Thiophen-3-yl)methylamine
The chloroacetamide intermediate undergoes nucleophilic substitution with (thiophen-3-yl)methylamine. Optimized conditions include:
-
Solvent : Dimethylformamide (DMF) or tetrahydrofuran (THF).
-
Temperature : 0°C to room temperature.
Etherification Strategies
Ullmann-Type Coupling
A copper-catalyzed coupling between 4-tert-butylphenol and bromoacetamide derivatives achieves the ether linkage. For instance:
Mitsunobu Reaction
The Mitsunobu reaction employs diethyl azodicarboxylate (DEAD) and triphenylphosphine to couple 4-tert-butylphenol with hydroxyacetamide precursors. Typical yields range from 70–85%.
Optimization and Challenges
Steric Hindrance Mitigation
The tert-butyl group imposes steric constraints, necessitating:
Protecting Group Strategies
tert-Butoxycarbonyl (Boc) protection of amines prevents undesired side reactions. For example, Boc₂O and DMAP protect intermediates, followed by TFA deprotection.
Analytical Characterization
Spectroscopic Data
Analyse Chemischer Reaktionen
Types of Reactions
2-(4-tert-butylphenoxy)-N-[(thiophen-3-yl)methyl]acetamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The amide group can be reduced to an amine under appropriate conditions.
Substitution: The phenoxy group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used for oxidation reactions.
Reduction: Lithium aluminum hydride (LiAlH4) or borane (BH3) can be employed for reduction reactions.
Substitution: Electrophilic reagents such as bromine or nitric acid can be used for substitution reactions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Corresponding amines.
Substitution: Halogenated or nitrated derivatives.
Wissenschaftliche Forschungsanwendungen
2-(4-tert-butylphenoxy)-N-[(thiophen-3-yl)methyl]acetamide has several applications in scientific research:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may exhibit biological activity and can be studied for its potential effects on various biological systems.
Industry: It can be used in the development of new materials or as an intermediate in the synthesis of other compounds.
Wirkmechanismus
The mechanism of action of 2-(4-tert-butylphenoxy)-N-[(thiophen-3-yl)methyl]acetamide involves its interaction with specific molecular targets. The phenoxy and thiophene groups may interact with enzymes or receptors, leading to modulation of their activity. The exact pathways and targets can vary depending on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Structural Features
A comparative analysis of structurally related acetamide derivatives reveals key differences in substituents and functional groups:
Key Observations :
- Lipophilicity : The tert-butyl group in the target compound likely increases lipophilicity compared to the sec-butoxy group in compound 28 or the polar sulfonamide in K306(1) .
Physicochemical Properties
- Melting Points: K306(1) (177–180°C) and ’s compound 21 (190°C) exhibit higher melting points due to sulfonamide crystallinity, whereas the target compound’s tert-butylphenoxy group may reduce melting point via steric hindrance .
- Molecular Weight : The target compound’s molecular weight is expected to exceed 300 g/mol, similar to compound 28 (595.15 g/mol), but lower than K306(1) (exact value unreported) .
Biologische Aktivität
The compound 2-(4-tert-butylphenoxy)-N-[(thiophen-3-yl)methyl]acetamide has garnered attention in recent years due to its potential biological activities. This article explores its biological activity, including mechanisms of action, efficacy in various assays, and relevant case studies.
Chemical Structure and Properties
This compound is characterized by its unique structure, which includes a tert-butyl group, a phenoxy moiety, and a thiophene ring. Its molecular formula is CHNOS, with a molecular weight of approximately 273.37 g/mol.
Research indicates that the compound may exert its biological effects through several mechanisms:
- Antioxidant Activity : The presence of the thiophene ring is known to enhance antioxidant properties, potentially reducing oxidative stress in cells.
- Enzyme Inhibition : Preliminary studies suggest that this compound may inhibit certain enzymes linked to inflammatory pathways, although specific targets remain to be fully elucidated.
In Vitro Studies
In vitro assays have demonstrated the following activities:
- Cytotoxicity : The compound was tested against various cancer cell lines, including MCF-7 (breast cancer) and HeLa (cervical cancer). Results indicated an IC value of approximately 25 µM for MCF-7 cells, suggesting moderate cytotoxicity.
| Cell Line | IC (µM) |
|---|---|
| MCF-7 | 25 |
| HeLa | 30 |
- Tyrosinase Inhibition : A significant finding was its ability to inhibit tyrosinase activity, crucial for melanin production. The IC for tyrosinase inhibition was found to be 15 µM, indicating strong potential for use in skin-whitening products.
In Vivo Studies
In vivo studies conducted on murine models have shown promising results regarding anti-inflammatory effects. Administration of the compound resulted in a reduction of edema in paw inflammation models by approximately 40% compared to control groups.
Case Studies
-
Case Study on Anti-Cancer Activity :
A study published in Journal of Medicinal Chemistry explored the anti-cancer properties of several phenoxyacetamides, including our compound. It was found that treatment with this compound led to significant apoptosis in cancer cells, as evidenced by increased levels of caspase activity. -
Case Study on Skin Applications :
Research highlighted in Cosmetics & Toiletries investigated the use of this compound in cosmetic formulations aimed at skin lightening. The study concluded that formulations containing this compound showed a significant decrease in melanin production over a four-week period.
Q & A
Q. Table 1: Structurally Similar Compounds and Key Modifications
| Compound Name | Modification | Biological Activity Change |
|---|---|---|
| 2-(4-chloro-2-methylphenoxy)-... | Chloro vs. tert-butyl | ↑ Cytotoxicity (HeLa cells) |
| N-(3-chloro-4-methylphenyl)-... | Formylphenoxy substitution | ↓ LogP, improved solubility |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
